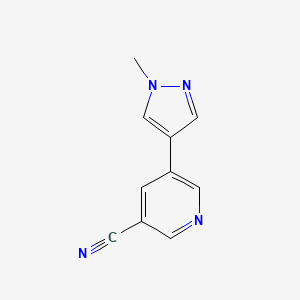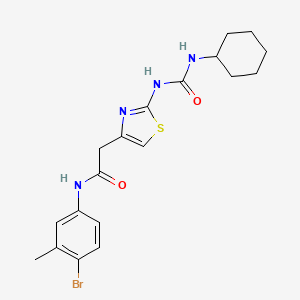![molecular formula C18H19N3O3 B2498895 N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-21-4](/img/structure/B2498895.png)
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as DDAOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound and its derivatives have been utilized in the synthesis of novel organic compounds, demonstrating the chemical versatility and potential as intermediates in organic synthesis. For instance, the synthesis and nonlinear optical absorption of novel chalcone derivative compounds illustrate the compound's utility in materials science, particularly for optical device applications such as optical limiters due to their switchable absorption properties from saturable absorption (SA) to reverse saturable absorption (RSA) with varying excitation intensities (Rahulan et al., 2014).
Potential Therapeutic Applications
The compound's derivatives have been explored for their potential therapeutic applications. Research focusing on the neuroprotective effects of N-acylaminophenothiazines, including derivatives of the core compound, has shown promising results. These compounds exhibit multifunctional profiles, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and low toxicity, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (González-Muñoz et al., 2011).
Material Science and Optical Applications
The compound's role extends to materials science, where its derivatives have been used to develop new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for use as sensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of the compound have been synthesized and evaluated for their effectiveness in protecting mild steel in hydrochloric acid environments. These studies offer insights into the compound's applications in industrial settings, particularly for the prevention of metal corrosion, showcasing the multifunctional nature of these derivatives (Hrimla et al., 2020).
Antimicrobial and Antioxidant Activities
Research on phenylacrylamide derivatives of triazoles derived from oxazolones, including derivatives of the discussed compound, highlights their antimicrobial and antioxidant activities. These properties further underscore the compound's potential in pharmaceutical applications, offering a base for developing new therapeutic agents (Puli et al., 2018).
Mécanisme D'action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-15-5-3-4-6-16(15)24-18(21)23/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIUUEGQPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)
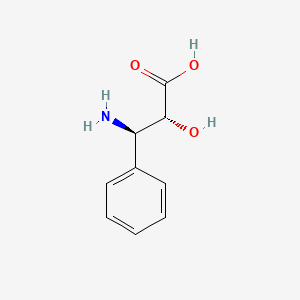
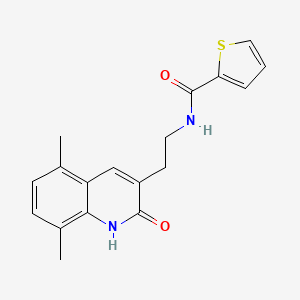
![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
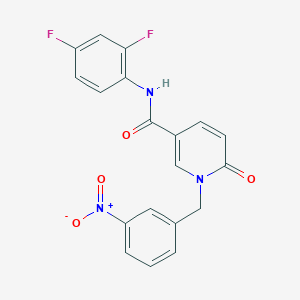
![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)


